

# Technical Support Center: BMS-986165 (Deucravacitinib)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | BMS961    |           |  |  |  |
| Cat. No.:            | B15545142 | Get Quote |  |  |  |

Objective: This guide provides researchers, scientists, and drug development professionals with comprehensive resources to identify and minimize potential off-target effects of BMS-986165 (Deucravacitinib), a selective allosteric TYK2 inhibitor.

## **Frequently Asked Questions (FAQs)**

Q1: What is the mechanism of action of BMS-986165 and how does it relate to its selectivity?

A1: BMS-986165, also known as Deucravacitinib, is a first-in-class, oral, small-molecule inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] Unlike traditional kinase inhibitors that target the highly conserved ATP-binding site in the catalytic domain, BMS-986165 is an allosteric inhibitor. [4][5] It selectively binds to the regulatory pseudokinase (JH2) domain of TYK2.[2][6][7] This unique mechanism of action is responsible for its high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3), thereby reducing the likelihood of off-target effects associated with broader JAK inhibition.[8][9]

Q2: What are the known on-target effects of BMS-986165?

A2: By selectively inhibiting TYK2, BMS-986165 effectively blocks the signaling of key cytokines implicated in various immune-mediated diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[2][3][9] This targeted inhibition of the TYK2 pathway leads to a reduction in inflammation and has shown efficacy in treating conditions like plaque psoriasis and psoriatic arthritis.[1][3][4] In clinical studies, treatment with deucravacitinib has been shown



to reduce the expression of psoriasis-associated genes and inflammatory markers such as IL-17A, IL-19, and beta-defensin.[7][10]

Q3: How can I be confident that the observed phenotype in my experiment is due to on-target TYK2 inhibition by BMS-986165?

A3: While BMS-986165 is highly selective, it is crucial to validate that your experimental observations are a direct result of TYK2 inhibition. A multi-faceted approach is recommended:

- Use a Structurally Unrelated TYK2 Inhibitor: Compare the phenotype induced by BMS-986165 with that of another potent and selective TYK2 inhibitor with a different chemical scaffold. Consistent results across different inhibitors strengthen the evidence for an ontarget effect.
- Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out TYK2 in your cellular model. If the phenotype observed with BMS-986165 treatment is recapitulated in the TYK2-deficient cells, it strongly suggests an on-target effect.[11][12]
- Rescue Experiments: In cells treated with BMS-986165, introduce a drug-resistant mutant of TYK2. If the on-target effects are rescued, but any suspected off-target effects are not, this provides compelling evidence for the specificity of the compound.[13]

## Troubleshooting Guide: Unexpected Experimental Outcomes

Issue 1: I am observing a phenotype that is not consistent with the known functions of the IL-12/IL-23/Type I IFN pathways.

- Possible Cause: This could indicate a potential off-target effect or the involvement of a previously uncharacterized TYK2-dependent signaling pathway in your specific experimental system.
- Troubleshooting Steps:
  - Confirm Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that BMS-986165 is binding to TYK2 in your cells at the concentration used.[11][12]



- Perform a Kinome-wide Scan: To identify potential off-target kinases, subject BMS-986165 to a broad kinase profiling panel.[11][13] This will provide data on its inhibitory activity against a wide range of kinases.
- Dose-Response Analysis: Carefully titrate BMS-986165 to determine the minimal concentration required to achieve the desired on-target effect.[11] Unexplained phenotypes that only appear at higher concentrations are more likely to be due to offtarget interactions.
- Orthogonal Validation: Use a non-pharmacological approach, such as siRNA-mediated knockdown of TYK2, to see if the unexpected phenotype is replicated.[12] A discrepancy between the inhibitor and genetic knockdown would point towards an off-target effect of the compound.

Issue 2: My results with BMS-986165 are inconsistent across different experimental batches or cell lines.

- Possible Cause: Inconsistent results can arise from variations in experimental conditions,
   cell line integrity, or compound stability.
- Troubleshooting Steps:
  - Compound Quality Control: Ensure the purity and integrity of your BMS-986165 stock.
     Verify its concentration and check for any signs of degradation.
  - Cell Line Authentication: Confirm the identity and purity of your cell lines using methods like short tandem repeat (STR) profiling.
  - Standardize Experimental Conditions: Maintain consistent cell densities, passage numbers, and treatment durations across all experiments.
  - Assess Basal Pathway Activity: The basal activity of the TYK2 signaling pathway may vary between cell lines. Measure the baseline phosphorylation levels of downstream targets like STATs to ensure your model is appropriate.

## **Quantitative Data Summary**



Table 1: In Vitro Potency and Selectivity of BMS-986165 (Deucravacitinib)

| Target/Assay                 | IC50 / Ki      | Fold Selectivity vs.<br>TYK2 | Reference |
|------------------------------|----------------|------------------------------|-----------|
| TYK2 (JH2 Domain<br>Binding) | Ki = 0.02 nM   | -                            | [8]       |
| TYK2 (Cellular Assay)        | IC50 = 2-14 nM | -                            | [2]       |
| JAK1 (Cellular Assay)        | -              | >200-fold                    | [5]       |
| JAK2 (Cellular Assay)        | -              | >3000-fold                   | [5]       |
| JAK3 (Cellular Assay)        | -              | >200-fold                    | [5]       |

Table 2: Whole Blood IC50 Values for Deucravacitinib and other JAK inhibitors

| Signaling<br>Kinase<br>Readout | Deucravacit<br>inib | Tofacitinib | Baricitinib | Upadacitini<br>b | Reference |
|--------------------------------|---------------------|-------------|-------------|------------------|-----------|
| TYK2                           | 1.9 nM              | 100 nM      | 420 nM      | 110 nM           | [14]      |
| JAK 1/3                        | 360 nM              | 12 nM       | 11 nM       | 2.1 nM           | [14]      |
| JAK2                           | >1000 nM            | 25 nM       | 3.3 nM      | 2.6 nM           | [14]      |

## **Key Experimental Protocols**

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of BMS-986165 by screening it against a large panel of kinases.[13]

#### Methodology:

Compound Preparation: Prepare a stock solution of BMS-986165 (e.g., 10 mM in DMSO).
 For screening, a concentration significantly higher than the on-target IC50 is typically used (e.g., 1 μM).



- Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of recombinant human kinases.
- Binding or Activity Assay: The service will typically perform either a competition binding
  assay to measure the affinity of the compound for each kinase or a functional assay to
  measure the inhibition of kinase activity.
- Data Analysis: The results are usually presented as the percent inhibition at a given concentration or as IC50/Ki values for any kinases that show significant inhibition. This data will reveal the selectivity profile of BMS-986165 across the kinome.

Protocol 2: Western Blot for Phospho-STAT Analysis

Objective: To assess the on-target activity of BMS-986165 by measuring the phosphorylation status of downstream STAT proteins.

#### Methodology:

- Cell Culture and Treatment: Plate cells and allow them to adhere. Starve the cells if necessary to reduce basal signaling. Treat the cells with BMS-986165 at various concentrations for a predetermined time, followed by stimulation with a relevant cytokine (e.g., IL-23 or IFN-α).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
  - Separate equal amounts of protein on an SDS-PAGE gel.
  - Transfer the proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.



- Incubate the membrane with primary antibodies against phosphorylated STATs (e.g., p-STAT3 for the IL-23 pathway) and total STATs overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in STAT phosphorylation upon BMS-986165 treatment indicates on-target activity.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of BMS-986165 to TYK2 in a cellular context.[11][12]

#### Methodology:

- Cell Treatment: Treat intact cells with BMS-986165 or a vehicle control for a specific duration.
- Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
- Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
- Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
- Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins.
   Analyze the amount of soluble TYK2 at each temperature by Western blot or other protein detection methods.
- Data Analysis: Plot the amount of soluble TYK2 as a function of temperature for both the vehicle- and BMS-986165-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.



### **Visualizations**



Click to download full resolution via product page

Caption: TYK2 Signaling Pathway and Mechanism of BMS-986165 Inhibition.





Click to download full resolution via product page

Caption: Troubleshooting Workflow for Unexpected Phenotypes.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Deucravacitinib Wikipedia [en.wikipedia.org]
- 2. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9
   |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 3. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients with Active Psoriatic Arthritis: Results from a Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial ACR Meeting Abstracts [acrabstracts.org]
- 5. First-in-human study of deucravacitinib: A selective, potent, allosteric small-molecule inhibitor of tyrosine kinase 2 PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deucravacitinib | C20H22N8O3 | CID 134821691 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The efficacy and safety of tyrosine kinase 2 inhibitor deucravacitinib in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. skin.dermsquared.com [skin.dermsquared.com]
- To cite this document: BenchChem. [Technical Support Center: BMS-986165 (Deucravacitinib)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15545142#identifying-and-minimizing-bms961-off-target-effects]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com